molecular formula C9H4F2N2O2S B15131212 5-(2,4-Difluorophenyl)-1,3,4-thiadiazole-2-ca rboxylic acid

5-(2,4-Difluorophenyl)-1,3,4-thiadiazole-2-ca rboxylic acid

Cat. No.: B15131212
M. Wt: 242.20 g/mol
InChI Key: NSVLIWHOWKGVJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,4-Difluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid is a heterocyclic compound that contains a thiadiazole ring substituted with a 2,4-difluorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-difluoroaniline with thiocarbonyl diimidazole to form the thiadiazole ring, followed by carboxylation to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Difluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiadiazole rings.

Scientific Research Applications

5-(2,4-Difluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,4-Difluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid is unique due to the combination of its thiadiazole ring and difluorophenyl group, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H4F2N2O2S

Molecular Weight

242.20 g/mol

IUPAC Name

5-(3,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid

InChI

InChI=1S/C9H4F2N2O2S/c10-5-2-1-4(3-6(5)11)7-12-13-8(16-7)9(14)15/h1-3H,(H,14,15)

InChI Key

NSVLIWHOWKGVJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NN=C(S2)C(=O)O)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.